

# Physicochemical Properties of 2H-Pyran-2-one Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2H-Pyran-2-one, 3-acetyl- (9CI)

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This technical guide provides a comprehensive overview of the physicochemical properties of 2H-pyran-2-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document details their key physicochemical parameters, experimental protocols for their synthesis and characterization, and insights into their mechanisms of action.

## Introduction to 2H-Pyran-2-one Derivatives

2H-pyran-2-ones, also known as  $\alpha$ -pyrones, are six-membered heterocyclic lactones. The core structure consists of a dihydropyran ring with a ketone group at the 2-position. This scaffold is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The physicochemical properties of these derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their therapeutic efficacy.

## **Physicochemical Properties**

The substituent groups on the 2H-pyran-2-one ring significantly influence its physicochemical properties such as melting point, boiling point, solubility, and lipophilicity (logP). These parameters are critical for understanding the compound's behavior in biological systems.

### **Data Presentation**



## Foundational & Exploratory

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The following tables summarize the available quantitative physicochemical data for 2H-pyran-2-one and several of its derivatives.



| Compoun<br>d Name  | Structure            | Molecular<br>Formula                         | Molecular<br>Weight (<br>g/mol ) | Melting<br>Point (°C) | Boiling<br>Point (°C)    | LogP                |
|--|----------------------|--|----------------------------------|-----------------------|--------------------------|---------------------|
| 2H-Pyran-<br>2-one   |                      | C5H4O2                                       | 96.08                            | 5                     | 206-209                  | 0.8[1]              |
| 4,6-<br>Dimethyl-<br>2H-pyran-<br>2-one                    | ، <sup>۲</sup>       | C7H8O2                                       | 124.14                           | 48-50[2][3]           | 245[4]                   | 0.185 (est.)<br>[2] |
| 3,4-<br>Dihydro-6-<br>methyl-2H-<br>pyran-2-<br>one        |                      | C <sub>6</sub> H <sub>8</sub> O <sub>2</sub> | 112.13                           | -                     | 82-83 @<br>15<br>mmHg[5] | 0.9                 |
| 6-Pentyl-<br>2H-pyran-<br>2-one<br>(6PP)                   | مرکبی ا              | C10H14O2                                     | 166.22                           | -                     | 287.6[6]                 | -                   |
| 3-Acetyl-4-<br>hydroxy-6-<br>methyl-2H-<br>pyran-2-<br>one | was contracted and a | C8H8O4                                       | 168.15                           | 112[7]                | -                        | -                   |
| 3-Amino-6-<br>phenyl-2H-<br>pyran-2-<br>one                |                      | C11H9NO2                                     | 187.19                           | 223-225               | -                        | -                   |
| 3-Amino-<br>12-methyl-<br>2-phenyl-<br>2H-<br>benzo[b]py   |                      | C20H15N5O<br>2                               | 357.37                           | 223–225[9]            | -                        | -                   |



razolo[3',4': 4,5]pyrano[ 2,3-e][4] [8]diazepin -4(6H)-one

## **Experimental Protocols**

Detailed methodologies are essential for the synthesis and characterization of 2H-pyran-2-one derivatives and the determination of their physicochemical properties.

## Synthesis of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid)

This protocol describes a one-pot synthesis of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, a common and versatile derivative.[10]

#### Materials:

- Ethyl acetoacetate
- Aryl aldehydes
- Acetonitrile
- Chlorosulfonic acid
- p-Toluenesulfonic acid (catalyst)
- Ultrasound bath
- Standard laboratory glassware
- Rotary evaporator
- Recrystallization solvents (e.g., ethanol/water)

#### Procedure:



- Reaction Setup: In a round-bottom flask, combine the aryl aldehyde (1 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), and acetonitrile (5 mL).
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Ultrasound Irradiation: Place the flask in an ultrasound bath at ambient temperature.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into ice-cold water.
- Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones.[8]
- Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## **Determination of Octanol-Water Partition Coefficient** (LogP)

The Shake Flask method is a classical and widely accepted method for the experimental determination of logP.

#### Materials:

- n-Octanol (pre-saturated with water)
- Water or buffer solution (pre-saturated with n-octanol)
- Test compound (2H-pyran-2-one derivative)
- Separatory funnel or centrifuge tubes
- Shaker or vortex mixer



 Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

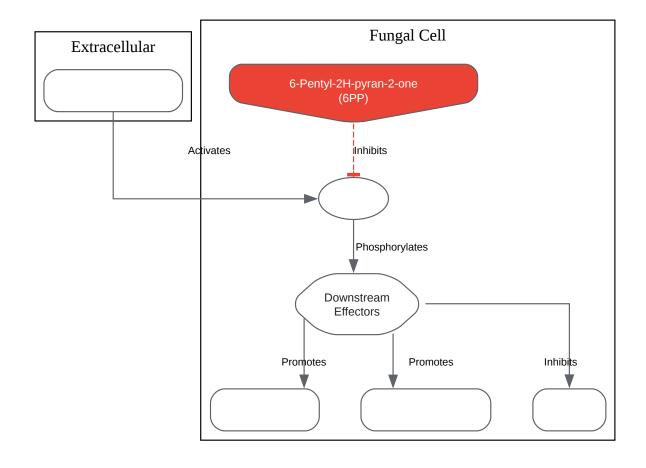
#### Procedure:

- Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.
- Dissolution of Compound: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble). The concentration should be low enough to ensure that the solubility in neither phase is exceeded.
- Partitioning: Place a known volume of the solution and a known volume of the other phase into a separatory funnel or centrifuge tube.
- Equilibration: Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
- Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique.
- Calculation of LogP: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

# Visualizations Signaling Pathway

The antifungal activity of 6-pentyl-2H-pyran-2-one (6PP) has been linked to the inhibition of the Target of Rapamycin (TOR) signaling pathway in fungi. This pathway is a central regulator of cell growth, proliferation, and metabolism.





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Caption: Fungal TOR Signaling Pathway and Inhibition by 6-Pentyl-2H-pyran-2-one.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 2H-pyran-2-one derivatives.





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Caption: General Experimental Workflow for 2H-Pyran-2-one Derivative Synthesis.

### Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2H-pyran-2-one derivatives, supported by quantitative data, experimental protocols, and visual diagrams. A thorough understanding of these properties is fundamental for the rational design and development of novel therapeutic agents based on the 2H-pyran-2-one scaffold. The presented information serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

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